1-(3-Nitrophenyl)piperidin-2-one
Overview
Description
1-(3-Nitrophenyl)piperidin-2-one is a chemical compound that features a piperidin-2-one ring substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)piperidin-2-one typically involves the condensation of 3-nitrobenzaldehyde with piperidin-2-one. The reaction is carried out under reflux conditions in the presence of a suitable base, such as sodium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors like 3-nitrobenzaldehyde and piperidine. The process may include steps such as condensation, cyclization, and purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Hydrazine or catalytic hydrogenation.
Substitution: Sodium carbonate and piperidine under reflux conditions.
Major Products:
Scientific Research Applications
1-(3-Nitrophenyl)piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidin-2-one ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)piperidin-2-one
- 1-(2-Nitrophenyl)piperidin-2-one
Comparison: 1-(3-Nitrophenyl)piperidin-2-one is unique due to the position of the nitro group, which influences its reactivity and interaction with biological targets. Compared to its 2- and 4-nitrophenyl analogs, the 3-nitrophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-(3-nitrophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWUBGYXAACRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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